molecular formula C12H24 B14438634 2,3,6,7-Tetramethyloct-2-ene CAS No. 77101-68-9

2,3,6,7-Tetramethyloct-2-ene

Cat. No.: B14438634
CAS No.: 77101-68-9
M. Wt: 168.32 g/mol
InChI Key: GVYJBXGGHBRZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7-Tetramethyloct-2-ene: is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the second and third carbon atoms in its octane chain, with four methyl groups attached at the 2nd, 3rd, 6th, and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethyloct-2-ene can be achieved through several methods. One common approach involves the alkylation of octene derivatives with methylating agents under controlled conditions. For instance, the reaction of 2-octene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective addition of methyl groups to the octene backbone, ensuring high yields and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7-Tetramethyloct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the double bond in the presence of a catalyst such as platinum or palladium can convert the compound into 2,3,6,7-tetramethyloctane.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can occur under specific conditions, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with platinum (Pt) or palladium (Pd) catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products:

    Oxidation: Alcohols, ketones

    Reduction: 2,3,6,7-Tetramethyloctane

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: 2,3,6,7-Tetramethyloct-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes. It helps in understanding the specificity and mechanism of enzymes that interact with similar compounds.

Medicine: While direct medical applications of this compound are limited, its derivatives may possess pharmacological properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including lubricants and plasticizers. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethyloct-2-ene primarily involves its interaction with chemical reagents and catalysts. The double bond in its structure is a reactive site that can participate in addition and substitution reactions. In biological systems, enzymes that catalyze reactions involving alkenes may target this compound, facilitating its transformation into other products. The molecular pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

    2,3,6,7-Tetramethyloctane: The fully saturated analog of 2,3,6,7-Tetramethyloct-2-ene, lacking the double bond.

    2,3,6,7-Tetramethylhexane: A shorter chain analog with similar methyl group substitutions.

    2,3,6,7-Tetramethyl-1-octene: An isomer with the double bond at a different position.

Uniqueness: this compound is unique due to the specific positioning of its double bond and methyl groups. This configuration imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in synthesis and industry.

Properties

CAS No.

77101-68-9

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,3,6,7-tetramethyloct-2-ene

InChI

InChI=1S/C12H24/c1-9(2)11(5)7-8-12(6)10(3)4/h9,11H,7-8H2,1-6H3

InChI Key

GVYJBXGGHBRZFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(=C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.